O-Acetyl-N-methylhydroxylamine Hydrochloride
Description
O-Acetyl-N-methylhydroxylamine Hydrochloride (CAS: 19689-95-3) is a hydroxylamine derivative with the molecular formula C₃H₈ClNO₂ and a molecular weight of 125.55 g/mol . Structurally, it features an acetyl group (-OAc) and a methyl group (-CH₃) attached to the hydroxylamine backbone (NH-OAc·HCl). This compound is commercially available as a white-yellow crystalline powder with ≥98% purity and requires refrigeration for storage . It is primarily used in organic synthesis, particularly in reactions involving nucleophilic acylation or protection of carbonyl groups.
Properties
IUPAC Name |
methylamino acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c1-3(5)6-4-2;/h4H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMICKVBCKWFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546439 | |
| Record name | 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19689-95-3 | |
| Record name | 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Acetyl-N-methylhydroxylamine Hydrochloride can be synthesized through the acetylation of N-methylhydroxylamine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent moisture and heat sensitivity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
O-Acetyl-N-methylhydroxylamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.
Condensation Reactions: It is used in condensation reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetic anhydride, acetyl chloride, and various nucleophiles. The reactions are typically carried out under an inert atmosphere to prevent degradation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the acetyl group is replaced by other functional groups, leading to the formation of new compounds .
Scientific Research Applications
Synthesis of Weinreb Amides
O-Acetyl-N-methylhydroxylamine hydrochloride is used to synthesize Weinreb amides, which are important intermediates in organic synthesis. These compounds facilitate the formation of ketones from aldehydes through a process known as the Weinreb ketone synthesis. This application is crucial for constructing complex organic molecules.
HPLC Labeling Reagent
The compound serves as a labeling reagent in High-Performance Liquid Chromatography (HPLC) for carboxylic acids. Its ability to form stable derivatives with carboxylic acids enhances the detection and quantification of these compounds in various samples, making it valuable in analytical chemistry .
Carbonyl α-Oxidation
This compound has been employed in carbonyl α-oxidation reactions. This transformation allows for the introduction of hydroxyl groups adjacent to carbonyl functionalities, expanding the synthetic utility of carbonyl compounds .
Case Study 1: Synthesis of N-Acylated Compounds
A study demonstrated the use of this compound in synthesizing N-acylated compounds through selective acylation reactions. The results indicated high yields and purity, showcasing the compound's efficacy as a reagent for acylation processes .
Case Study 2: Biophysical Characterization
Research involving the characterization of N-acetylated proteins utilized this compound to modify protein structures for biophysical studies. The compound's role in altering the acetylation status of proteins allowed researchers to investigate the effects on protein function and stability .
Comparative Data Table
Mechanism of Action
The mechanism of action of O-Acetyl-N-methylhydroxylamine Hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following hydroxylamine derivatives are structurally or functionally related:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| O-Acetyl-N-methylhydroxylamine HCl | C₃H₈ClNO₂ | 125.55 | 19689-95-3 | Acetyl-O, methyl-N, hydrochloride salt |
| Methoxylamine Hydrochloride | CH₅NO·HCl | 83.51 | 593-56-6 | Methoxy-O, free -NH₂, hydrochloride salt |
| N,N-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | 6638-79-5 | Dimethyl-N, free -OH, hydrochloride salt |
| N-Methylacetohydroxamic Acid | C₃H₇NO₂ | 89.09 | N/A | Acetamide-N-methyl, free -OH |
Structural Insights :
- O-Acetyl-N-methylhydroxylamine HCl differs from Methoxylamine HCl by replacing the methoxy group (-OMe) with an acetyl group (-OAc) and adding a methyl group to the nitrogen .
- N,N-Dimethylhydroxylamine HCl lacks the acetyl group but has two methyl groups on the nitrogen, altering its nucleophilicity compared to O-Acetyl-N-methyl .
- N-Methylacetohydroxamic Acid (Rule C-841.3 ) is a hydroxamic acid derivative with an acetamide-linked methyl group, making it distinct in reactivity.
Physical and Chemical Properties
Reactivity Differences :
- The acetyl group in O-Acetyl-N-methyl enhances electrophilicity, making it suitable for acyl transfer reactions.
- Methoxylamine HCl ’s methoxy group favors nucleophilic addition to carbonyls (e.g., forming oximes).
- N,N-Dimethylhydroxylamine HCl ’s dual methyl groups reduce nucleophilicity, limiting its utility in certain protections.
Biological Activity
O-Acetyl-N-methylhydroxylamine Hydrochloride (OAMH) is a chemical compound with significant relevance in biochemical research, particularly in the fields of proteomics and drug development. This article delves into its biological activities, synthesis methods, applications, and comparative analysis with similar compounds.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 125.55 g/mol
- Appearance : White to almost white powder or crystalline solid
- Purity : Typically exceeds 98% as determined by total nitrogen content and argentometric titration methods.
Biological Activities
OAMH exhibits notable biological activities that make it a valuable reagent in biochemical assays:
- Reagent for Biomolecule Modification : OAMH is primarily utilized for modifying biomolecules, enhancing the identification and quantification of proteins through mass spectrometry techniques. Its ability to form stable adducts with carbonyl-containing compounds allows for improved detection in analytical assays.
- Metabolic Pathway Studies : The compound's interactions with various biomolecules, particularly those containing carbonyl groups, are crucial for studying metabolic pathways and enzyme activities. This capability aids researchers in understanding complex biological processes.
Applications
OAMH has several applications in scientific research:
- Proteomics : It plays a critical role in the identification and quantification of proteins, facilitating advancements in proteomic studies.
- Drug Development : Its reactivity with carbonyl groups makes it useful in the design of new pharmaceuticals.
- Analytical Chemistry : OAMH is employed in various analytical assays due to its ability to form stable complexes, enhancing the accuracy of measurements.
Comparative Analysis
OAMH shares similarities with other hydroxylamine derivatives but stands out due to its specific acetoxy modification. Below is a comparison table highlighting its unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHClNO | Enhanced reactivity towards carbonyls |
| N-Methylhydroxylamine | CHNO | Lacks acetyl group; less reactive towards carbonyls |
| Acetoxime | CHNO | Contains oxime functional group; used in organic synthesis |
| Hydroxylamine | HNO | Simple structure; mainly used as a reducing agent |
| Acetoxyaminoacetaldehyde | CHNO | More complex structure; used in pharmaceutical synthesis |
The specific acetoxy modification of OAMH enhances its reactivity and specificity in biochemical applications compared to simpler hydroxylamines.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of OAMH in various experimental setups:
- Proteomic Analysis : In a study examining protein modifications, OAMH was utilized to reverse N-terminal cysteine modifications during protein expression. This allowed for more accurate assessments of post-translational modifications that influence protein aggregation and function, specifically relating to neurodegenerative diseases such as Parkinson's disease .
- Enzyme Activity Studies : Research involving enzyme kinetics demonstrated that OAMH could stabilize enzyme-substrate complexes, providing insights into metabolic pathways and potential drug targets .
- Analytical Method Development : A study focused on developing sensitive analytical methods using OAMH for quantifying low-abundance biomolecules, showcasing its utility in high-throughput screening applications .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying O-acetyl-N-methylhydroxylamine hydrochloride in complex matrices?
- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantifying structurally similar hydrochlorides (e.g., amitriptyline hydrochloride). Key parameters include:
- Column : C18 stationary phase.
- Mobile phase : Acetonitrile/water with 0.1% trifluoroacetic acid.
- Detection : UV absorbance at 210–230 nm for amine derivatives.
- Validation : Ensure linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (recovery 98–102%) per ICH guidelines .
- Example Table :
| Parameter | Specification | Reference Compound (Amitriptyline HCl) |
|---|---|---|
| Linearity Range | 0.1–50 µg/mL | 0.5–100 µg/mL |
| LOD/LOQ | 0.03 µg/mL / 0.1 µg/mL | 0.2 µg/mL / 0.5 µg/mL |
Q. How can reaction conditions be optimized for synthesizing this compound?
- Methodology :
- Solvent selection : Polar solvents like water or alcohols are preferred for hydrochlorides to enhance ionic interaction and solubility .
- Temperature control : Use a two-step protocol (e.g., 160°C for acetylation, 80°C for neutralization) to minimize side reactions .
- Characterization : Confirm intermediates via IR (N–H stretch at 3200–3400 cm⁻¹), ¹H NMR (methyl singlet at δ 2.1–2.3 ppm), and mass spectrometry (parent ion at m/z 138.1) .
Advanced Research Questions
Q. How can contradictory data on the stability of this compound in aqueous solutions be resolved?
- Methodology :
- Controlled stability studies : Perform accelerated degradation tests (40°C/75% RH) and monitor pH-dependent hydrolysis using HPLC.
- Key findings :
- pH 3–5 : Stable for >30 days (acetyl group remains intact).
- pH > 7 : Rapid hydrolysis to N-methylhydroxylamine (t₁/₂ < 24 hours) .
- Mitigation : Buffer formulations (e.g., citrate-phosphate, pH 4.5) enhance stability in preclinical studies .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5.5 hours to 1 hour) and improves yield (82% to 90%) by enhancing acetylation kinetics .
- Purification : Use recrystallization in ethanol/water (1:3 v/v) to remove unreacted N-methylhydroxylamine hydrochloride .
- Example Table :
| Step | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 5.5 hours | 1 hour |
| Yield | 82% | 90% |
| Purity (HPLC) | 98.5% | 99.2% |
Q. How does this compound interact with excipients in solid dosage formulations?
- Methodology :
- Compatibility screening : Use differential scanning calorimetry (DSC) to detect interactions. For example, avoid lactose (exothermic peaks at 150–160°C indicate Maillard reaction) .
- Kinetic analysis : Fit dissolution data to Higuchi or Korsmeyer-Peppas models to assess excipient impact on release profiles .
Handling and Safety
Q. What are the critical safety protocols for handling this compound?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
